2-(4-Benzoylpiperidine-1-carbonyl)benzoic acid
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Overview
Description
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid is a complex organic compound that features a benzoylpiperidine moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylpiperidine-1-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-benzoylpiperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-benzoylpiperidine: Shares the benzoylpiperidine moiety but lacks the benzoic acid core.
Benzoic acid derivatives: Compounds like anthranilic acid and benzoic acid share the benzoic acid core but differ in their substituents
Uniqueness
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H19NO4/c22-18(14-6-2-1-3-7-14)15-10-12-21(13-11-15)19(23)16-8-4-5-9-17(16)20(24)25/h1-9,15H,10-13H2,(H,24,25) |
InChI Key |
JLSQZICREOKKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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